5-Methyl-1,3-oxazole-2(3H)-thione
Description
5-Methyl-1,3-oxazole-2(3H)-thione is a heterocyclic compound featuring a five-membered oxazole ring substituted with a methyl group at the 5-position and a thione functional group at the 2-position. The oxazole-thione scaffold is structurally distinct from other azole-thione derivatives due to its combination of oxygen and nitrogen atoms in the ring, which influences its electronic properties, reactivity, and biological interactions.
Properties
IUPAC Name |
5-methyl-3H-1,3-oxazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-5-4(7)6-3/h2H,1H3,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWIVWWFYFDSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530042 | |
| Record name | 5-Methyl-1,3-oxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56750-14-2 | |
| Record name | 5-Methyl-1,3-oxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycolic Aldehyde and Thiocyanic Acid Condensation
The most classical approach involves the reaction of glycolic aldehyde derivatives with thiocyanic acid (HSCN). This method, derived from Willems and Vandenberghe’s protocol, proceeds under mild acidic conditions:
- Reagents : Glycolic aldehyde (or its derivatives), thiocyanic acid (generated in situ from KSCN and HCl).
- Conditions : Reflux in ethanol or aqueous HCl at 60–80°C for 16–24 hours.
- Mechanism : Nucleophilic attack of the thiocyanate ion on the α-hydroxycarbonyl intermediate, followed by cyclization and dehydration.
- Yield : 45–60% after recrystallization from benzene or dichloromethane.
Modified Substrates for Enhanced Efficiency
Substituting glycolic aldehyde with methyl-substituted α-hydroxyketones (e.g., 3-hydroxybutan-2-one) improves regioselectivity:
- Procedure : 3-Hydroxybutan-2-one (1.0 mmol) and HSCN (1.2 mmol) in ethanol, refluxed for 12 hours.
- Yield : 68% after column chromatography (hexane/ethyl acetate, 4:1).
Cyclodehydration of Thiosemicarbazides
Thiosemicarbazide Intermediate Formation
Thiosemicarbazides serve as precursors via cyclodehydration:
Solvent-free Microwave-assisted Synthesis
A modern adaptation employs microwave irradiation to accelerate cyclodehydration:
- Conditions : Thiosemicarbazide (1.0 mmol), PPA (2.0 g), microwave (300 W, 100°C, 15 minutes).
- Yield : 82% with >95% purity.
Multi-component Reactions Involving Diazocarbonyl Compounds
Diazocarbonyl and Nitrile Cycloaddition
Diazocarbonyl compounds react with nitriles in a metal-free, one-pot synthesis:
Three-component Reaction with Isothiocyanates
A catalyst-free method combines benzyl bromides, benzothiazoles, and 2-mercaptobenzoxazole:
- Procedure : Benzothiazole (1.0 mmol), benzyl bromide (1.0 mmol), and 2-mercaptobenzoxazole (1.0 mmol) in acetone, refluxed for 3 hours.
- Yield : 92% after recrystallization (n-hexane/EtOAc).
Oxidative Desulfurization of Thiazole Derivatives
Electrochemical Desulfurization
Recent advances utilize electrochemical methods for direct conversion:
- Setup : Undivided cell, carbon electrodes, NaBr as mediator, constant current (10 mA/cm²).
- Substrate : 5-Methyl-1,3-thiazole-2(3H)-thione (1.0 mmol) in acetonitrile/H₂O (9:1).
- Yield : 89% after 4 hours.
Solid-phase Synthesis under Solvent-free Conditions
Mechanochemical Grinding
Eco-friendly synthesis via ball-milling:
- Reagents : 2-Amino-3-hydroxy-3-methylbutanethioamide (1.0 mmol), CS₂ (1.5 mmol).
- Conditions : Ball mill (500 rpm, 30 minutes), room temperature.
- Yield : 78% with no purification required.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation with HSCN | 45–68 | Reflux, acidic medium | Scalable, low cost | Moderate yields, long reaction times |
| Thiosemicarbazide cyclodehydration | 55–82 | POCl₃/PPA, 100–120°C | High purity | Toxic reagents, moisture-sensitive |
| Multi-component reactions | 75–92 | Catalyst-free, reflux | Atom economy, one-pot | Substrate specificity |
| Electrochemical desulfurization | 89 | Ambient temperature | Green chemistry, fast | Requires specialized equipment |
| Mechanochemical grinding | 78 | Solvent-free, room temp | Eco-friendly, rapid | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolethione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of the thione group to a thiol group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions at the carbon atoms adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other oxidizing agents are commonly used for the oxidation of oxazolines to oxazoles.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other reducing agents can be used for the reduction of the thione group.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, thiols, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-1,3-oxazole-2(3H)-thione is a chemical compound with potential applications in various scientific fields. Research and development are ongoing to explore its uses, particularly in medicinal chemistry and agricultural applications .
As an Intermediate in Synthesis
- Pesticides 5-methyl-1,3,4-oxadiazole-2(3H)-ketone is an intermediate for synthesizing pyrrole aphid ketones, which are triazinone pesticides effective against crop pests like aphids, plant hoppers, and leafhoppers .
- Pharmaceuticals 1,3,4-oxadiazole-2(3H)-thione derivatives have demonstrated broad-spectrum antitumor activity against human hepatoma, gastric, and breast cancer cell lines . Certain derivatives also exhibit potent telomerase inhibitory activity .
- Antimicrobials N-Mannich bases of 1,3,4-oxadiazole-2(3H)-thiones have shown in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans . Certain piperazinomethyl derivatives display broad-spectrum antibacterial activities .
Development of Novel Therapeutics
- Antifungal Resistance Research As resistance of pathogenic fungi to systemic antifungals becomes an increasing concern, compounds like this compound may play a role in developing novel therapeutics to combat this issue .
Tables of Activity
The tables include the observed activity of related compounds, which may provide insight into the potential applications of this compound.
| Compound | Activity |
|---|---|
| N-Mannich bases of 5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Broad-spectrum antitumor activity against human hepatoma, gastric, and breast cancer cell lines; potent telomerase inhibitory activity |
| 3-arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones and 3-[(4-substituted piperazin-1-yl)methyl]- | In vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria and Candida albicans; anti-proliferative activity against various cancer cell lines |
Case Studies
While specific case studies directly involving this compound were not found in the provided search results, the following information highlights the context in which related compounds are being studied:
- Anticancer Research: A series of N-Mannich bases of 5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3 H)-thione were screened for anticancer activity. The results showed that certain compounds displayed broad-spectrum antitumor activity against human hepatoma (HepG2), gastric (SGC-7901) and breast (MCF-7) cancer cell lines and were more potent compared to 5-fluorouracil .
- Antimicrobial Research: A study on 1,3,4-oxadiazole N-Mannich bases revealed that piperazinomethyl derivatives displayed broad-spectrum antibacterial activities. The in vitro inhibitory activity of the compounds was assessed against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans .
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolethione, 5-methyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the thione form can participate in redox reactions, influencing various biological processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Key Research Findings and Contradictions
Heteroatom Impact : Sulfur in thiadiazole-thiones improves enzyme inhibition and metal binding compared to oxygenated analogs, but oxadiazole-thiones show broader synthetic versatility .
Substituent Effects : Methyl groups enhance lipophilicity, while aromatic substitutions (e.g., methoxyphenyl) improve target selectivity .
Contradictions : While thiadiazole-thiones generally show higher bioactivity, oxadiazole-thiones with specific N-Mannich bases (e.g., piperidine derivatives) can surpass them in antimicrobial potency, indicating context-dependent efficacy .
Q & A
Q. What are the established synthetic routes for 5-methyl-1,3-oxazole-2(3H)-thione, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via cyclization of acyl hydrazides with CS₂ in basic alcoholic media. For example, condensation of acetic acid derivatives with 1,3-benzylidine-glyceryl-2-tosylate yields seco-acyclo-N-nucleoside analogues. Optimization involves refluxing in ethanol with KOH, followed by acidification to precipitate the product. Key parameters include reaction time (8–12 hours), solvent choice (ethanol/water mixtures), and stoichiometric control of CS₂ .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- IR Spectroscopy : A strong ν(S-H) stretch at ~2550 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹ confirm the thione and oxazole moieties.
- NMR : ¹H-NMR shows a singlet for the methyl group (~2.5 ppm), while ¹³C-NMR reveals the thiocarbonyl carbon at ~180 ppm.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 130 for C₄H₄N₂OS) and fragmentation patterns validate the molecular formula .
Q. How does the reactivity of this compound compare with its 1,3,4-oxadiazole and 1,3,4-thiadiazole analogues?
The sulfur atom in the thione group enhances nucleophilic reactivity, enabling metal complexation (e.g., with Pb(II) and Hg(II)) and alkylation. In contrast, 1,3,4-oxadiazoles exhibit lower electrophilicity due to the absence of a thione group. Comparative studies using TLC (Rf values) and UV-Vis spectroscopy highlight differences in solubility and electronic transitions .
Advanced Research Questions
Q. What experimental and computational methods elucidate the thione-thiol tautomerism in this compound?
Solvent-assisted tautomerism is studied via:
- UV-Vis Spectroscopy : Solvatochromic shifts (e.g., in DMSO vs. hexane) indicate solvent polarity effects on tautomeric equilibrium.
- DFT Calculations : B3LYP/6-311++G(d,p) models predict energy barriers (ΔG ~5–10 kcal/mol) and tautomer stability. Polar solvents stabilize the thiol form by stabilizing dipole moments .
Q. How do computational models (e.g., DFT, molecular docking) predict the electronic properties and pharmacological potential of this compound?
- DFT Studies : HOMO-LUMO gaps (~4–5 eV) correlate with optoelectronic properties, while Mulliken charges identify nucleophilic sites (e.g., sulfur atoms).
- Molecular Docking : Docking into bacterial targets (e.g., Staphylococcus aureus GyrB) reveals binding affinities (-8 to -10 kcal/mol) comparable to vancomycin, supporting antibacterial potential .
Q. What mechanisms underlie the antibacterial activity of Hg(II) and Pb(II) complexes of this compound?
Metal complexes disrupt bacterial membranes via thiol group coordination, inhibiting enzyme function (e.g., DNA gyrase). MIC assays against Gram-positive bacteria show enhanced activity (MIC ~2–4 µg/mL) compared to free ligands. Synchrotron X-ray absorption spectroscopy (XAS) confirms metal-ligand bonding modes (e.g., Hg-S bonds at ~2.4 Å) .
Q. How can contradictions in experimental data (e.g., conflicting antibacterial results) be resolved through structural or methodological adjustments?
Discrepancies in bioactivity data often arise from:
- Structural Isomerism : Tautomeric forms may exhibit varying bioactivity; X-ray crystallography clarifies dominant tautomers.
- Assay Conditions : Standardizing inoculum size (e.g., 10⁵ CFU/mL) and incubation time (18–24 hours) improves reproducibility .
Methodological Guidance
Q. What strategies improve the resolution of overlapping peaks in NMR spectra for this compound?
- 2D NMR (COSY, HSQC) : Resolves coupling between methyl protons and adjacent carbons.
- Variable Temperature NMR : Suppresses exchange broadening in tautomeric systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
